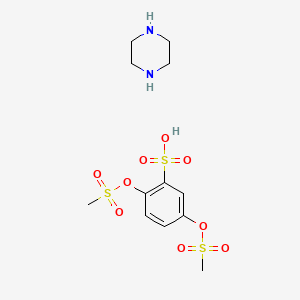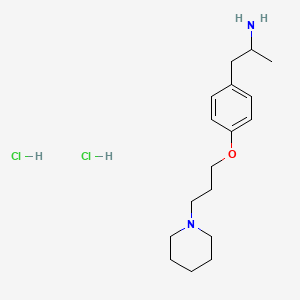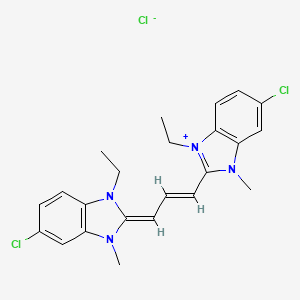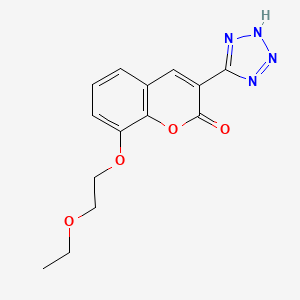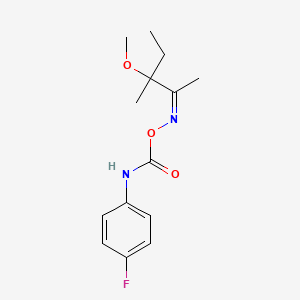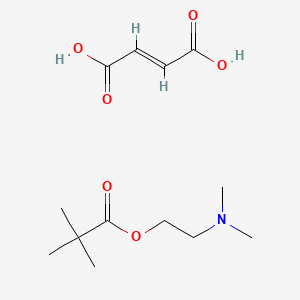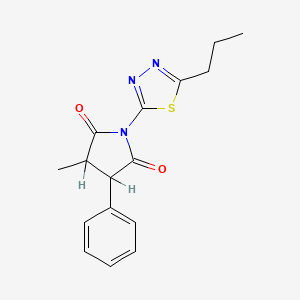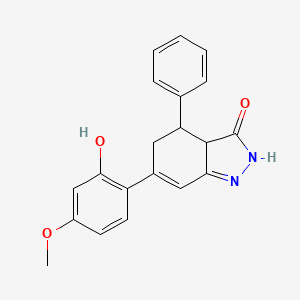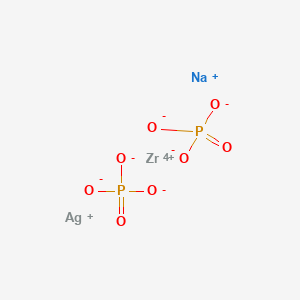
2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a 4-fluorophenyl group, a phenyl group, and a piperazinyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with ethyl chloroacetate to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazinyl ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazinyl ethyl group is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(3,4-Difluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 2-(4-(4-Fluorophenyl)-1-piperazinyl)-N-(4-phenoxylphenyl)acetamide
Uniqueness
2(3H)-Oxazolone, 4-(4-fluorophenyl)-3-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the oxazolone ring and the piperazinyl ethyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
120944-32-3 |
|---|---|
Molekularformel |
C27H26FN3O2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-3-phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2-one |
InChI |
InChI=1S/C27H26FN3O2/c28-22-13-11-21(12-14-22)26-25(33-27(32)31(26)24-9-5-2-6-10-24)15-16-29-17-19-30(20-18-29)23-7-3-1-4-8-23/h1-14H,15-20H2 |
InChI-Schlüssel |
ZWFICUBKYMXFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=C(N(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


